molecular formula C6H11NO2 B056917 Diethoxyacetonitrile CAS No. 6136-93-2

Diethoxyacetonitrile

Cat. No.: B056917
CAS No.: 6136-93-2
M. Wt: 129.16 g/mol
InChI Key: UDELMRIGXNCYLU-UHFFFAOYSA-N
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Description

Diethoxyacetonitrile is an organic compound with the molecular formula C6H11NO2. It is a 2,2-dialkoxyalkanenitrile derivative, characterized by the presence of two ethoxy groups attached to a nitrile group. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Mechanism of Action

Target of Action

It’s used as a chemical reagent in organic synthesis , suggesting that it interacts with various molecules depending on the specific reaction conditions.

Mode of Action

Diethoxyacetonitrile’s mode of action is primarily through its reactivity in chemical reactions. For instance, it can react with hydrocyanic acid in the presence of an acidic catalyst to afford this compound . It can also undergo a Houben-Hoesch reaction with 1,2,4-trimethoxybenzene to afford tris(2,4,5-trimethoxyphenyl)methane .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction in which it’s involved. For instance, in the preparation of methyl 5-diethoxymethylimidazole-4-carboxylate, it participates in an anionic cycloaddition reaction with methyl isocyanoacetate .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the pH of the reaction environment, the presence of other reactants, temperature, and solvent conditions. For instance, its reaction with hydrocyanic acid requires the presence of an acidic catalyst .

Chemical Reactions Analysis

Types of Reactions

Diethoxyacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2,2-diethoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-3-8-6(5-7)9-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDELMRIGXNCYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064121
Record name Acetonitrile, diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0064121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-93-2
Record name Diethoxyacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6136-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2,2-diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006136932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, 2,2-diethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetonitrile, diethoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethoxyacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some interesting applications of Diethoxyacetonitrile in organic synthesis?

A1: this compound serves as a valuable starting material for synthesizing complex molecules. For instance, it's been successfully employed in the synthesis of saramycetic acid [], a degradation product of the thiopeptide antibiotic cyclothiazomycin. The synthetic strategy involved utilizing this compound in two separate Hantzsch thiazole syntheses, highlighting its versatility in constructing heterocyclic systems.

Q2: Can this compound be used to synthesize amines?

A2: Yes, this compound can be converted to various amines, including functionalized primary amines []. This transformation is achieved through a tandem alkylation-reduction reaction using Grignard reagents and borohydrides. Interestingly, the reaction can be controlled to yield either complete reduction to the alcohol or selective alkylation-reduction, depending on the stoichiometry of the reagents. This flexibility makes this compound a valuable precursor for synthesizing structurally diverse amines.

Q3: Are there any spectroscopic characterizations available for this compound?

A3: While the provided abstracts don't delve into the specific spectroscopic data for this compound, they do mention confirming the structures of synthesized compounds using spectroscopic methods. For example, the synthesized methyl saramycetate's spectroscopic properties were compared and found to be in excellent agreement with literature data [], indirectly supporting the structural characterization of the precursor this compound.

Q4: What are the potential benefits of using this compound in these syntheses?

A4: One advantage highlighted in the research is the efficiency of using this compound. For example, the synthesis of saramycetic acid was achieved in nine steps with an overall yield of 11% []. Considering the complexity of the target molecule, this approach showcases the practicality and efficiency of using this compound as a starting building block. Additionally, its successful application in synthesizing various other complex molecules, such as nucleosides [, ], further demonstrates its versatility and potential in organic synthesis.

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